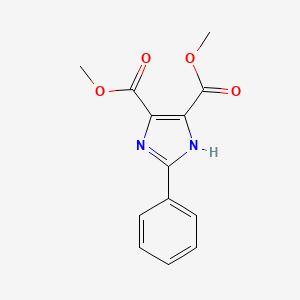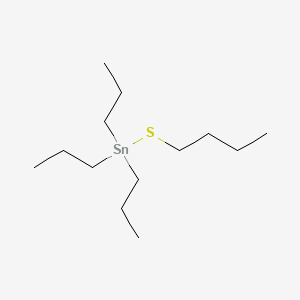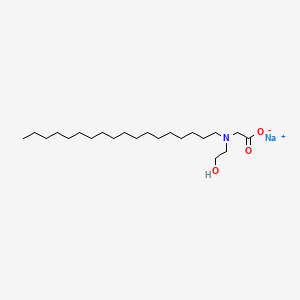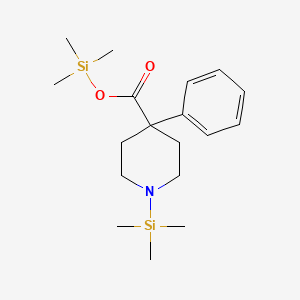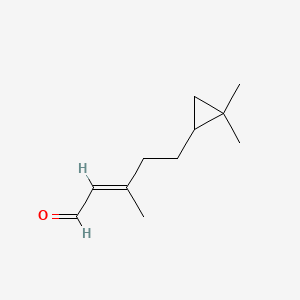
(2E)-5-(2,2-dimethylcyclopropyl)-3-methyl-pentenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,2-Dimethylcyclopropyl)-3-methyl-2-pentenal is an organic compound characterized by a cyclopropyl ring attached to a pentenal chain. This compound is notable for its unique structural features, which include a highly strained cyclopropyl ring and an unsaturated aldehyde group. These structural elements contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dimethylcyclopropyl)-3-methyl-2-pentenal typically involves the formation of the cyclopropyl ring followed by the introduction of the pentenal chain. One common method involves the reaction of 2,2-dimethylcyclopropylcarboxaldehyde with a suitable alkene under conditions that promote cyclopropanation. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as catalytic processes. For example, the use of transition metal catalysts in the cyclopropanation step can enhance yield and selectivity. Additionally, continuous flow reactors may be employed to optimize reaction conditions and improve production efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(2,2-Dimethylcyclopropyl)-3-methyl-2-pentenal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 5-(2,2-Dimethylcyclopropyl)-3-methyl-2-pentenoic acid
Reduction: 5-(2,2-Dimethylcyclopropyl)-3-methyl-2-pentenol
Substitution: Various ring-opened products depending on the nucleophile used.
Scientific Research Applications
5-(2,2-Dimethylcyclopropyl)-3-methyl-2-pentenal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-(2,2-Dimethylcyclopropyl)-3-methyl-2-pentenal involves its interaction with specific molecular targets. The cyclopropyl ring’s strain energy can facilitate reactions with nucleophiles, leading to ring-opening and subsequent formation of reactive intermediates. These intermediates can interact with biological macromolecules, potentially disrupting normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethylcyclopropyl Cyanide
- 3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol
- [(2,2-Dimethylcyclopropyl)methyl]benzene
Uniqueness
5-(2,2-Dimethylcyclopropyl)-3-methyl-2-pentenal is unique due to its combination of a cyclopropyl ring and an unsaturated aldehyde group. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
877-60-1 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
(E)-5-(2,2-dimethylcyclopropyl)-3-methylpent-2-enal |
InChI |
InChI=1S/C11H18O/c1-9(6-7-12)4-5-10-8-11(10,2)3/h6-7,10H,4-5,8H2,1-3H3/b9-6+ |
InChI Key |
XDJUSHOTGROPMD-RMKNXTFCSA-N |
Isomeric SMILES |
C/C(=C\C=O)/CCC1CC1(C)C |
Canonical SMILES |
CC(=CC=O)CCC1CC1(C)C |
density |
0.874-0.878 |
physical_description |
Colourless to slightly yellow liquid; Fruity aroma |
solubility |
Insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


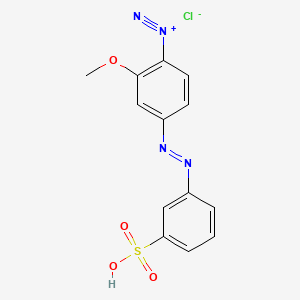
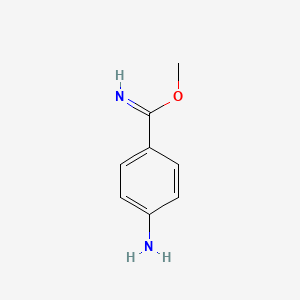
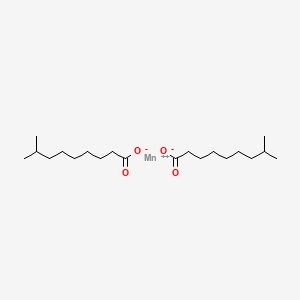


![2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B13808751.png)
![Phosphonic acid, [(4-formyl-1-piperazinyl)methylene]bis-](/img/structure/B13808771.png)
![3-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13808774.png)
